molecular formula C11H11N5 B1465835 1-(2-azidoethyl)-4-phenyl-1H-pyrazole CAS No. 1274634-07-9

1-(2-azidoethyl)-4-phenyl-1H-pyrazole

Cat. No.: B1465835
CAS No.: 1274634-07-9
M. Wt: 213.24 g/mol
InChI Key: YHKGJXLSINBVAU-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-phenyl-1H-pyrazole (CAS Number: 1274634-07-9) is a chemical compound with the molecular formula C 11 H 11 N 5 and a molecular weight of 213.24 g/mol [ ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The structure of this compound features a phenyl-substituted pyrazole core, a scaffold recognized for its significant pharmacological potential. Pyrazole derivatives are a well-studied class of compounds with a broad spectrum of reported biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties [ ]. The azidoethyl functional group appended to the pyrazole nitrogen is a valuable handle for further chemical modification. The azide group is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a versatile building block or linker for synthesizing more complex molecules, conjugating biomolecules, or developing chemical probes and pharmaceutical candidates [ ]. For research purposes, this compound should be stored sealed in a dry environment at **2-8°C for near-term use (1-2 weeks). For long-term storage of 1-2 years, it is recommended to keep it at -20°C [ ]. As a laboratory chemical, appropriate safety precautions must be followed. It is advised to wear protective gloves, protective clothing, eye protection, and face protection to prevent contact with skin and eyes [ ].

Properties

IUPAC Name

1-(2-azidoethyl)-4-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-15-13-6-7-16-9-11(8-14-16)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKGJXLSINBVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Pyrazole derivatives, including 1-(2-azidoethyl)-4-phenyl-1H-pyrazole, have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with pyrazole scaffolds exhibit significant activity against a range of pathogenic bacteria and fungi. For instance, derivatives have shown effectiveness against E. coli, S. aureus, and A. flavus with minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL, indicating strong potential for therapeutic use in treating infections .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, with studies demonstrating that certain pyrazole derivatives can outperform standard anti-inflammatory drugs such as diclofenac sodium . This highlights the potential for developing new anti-inflammatory medications based on this scaffold.
  • Anticancer Activity : Pyrazole derivatives have also been investigated for their anticancer properties. Some compounds have shown promising results in inhibiting cancer cell proliferation in various human tumor cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity . This suggests that this compound could serve as a lead compound for further development in cancer therapy.

Agricultural Applications

  • Pesticidal Properties : The pyrazole structure is recognized for its utility in agrochemicals. Derivatives of pyrazole have been synthesized and evaluated for their efficacy as fungicides and insecticides. For example, compounds derived from pyrazoles have shown significant activity against phytopathogenic fungi, making them suitable candidates for agricultural pest control .
  • Herbicide Development : The compound's ability to interfere with plant growth mechanisms positions it as a potential herbicide candidate. Research into its mechanism of action could lead to the development of new herbicides that are more effective and environmentally friendly compared to existing options .

Materials Science Applications

  • Fluorescent Dyes : Pyrazole derivatives are used in the formulation of fluorescent materials due to their unique photophysical properties. This application is particularly relevant in the textile industry where they serve as dyes for various fabrics, enhancing color vibrancy and durability .
  • Photographic Materials : The compound's chemical properties allow it to be utilized in photographic applications as color couplers and sensitizers, contributing to advancements in imaging technologies .

Case Study 1: Antimicrobial Efficacy

A series of novel pyrazole derivatives were synthesized and tested for antimicrobial activity against common pathogens. Among these, one derivative exhibited an MIC value of 12.5 mg/mL against S. aureus, demonstrating significant antibacterial potential . The study emphasizes the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of various pyrazole derivatives, one compound demonstrated superior efficacy compared to diclofenac sodium in reducing paw edema in animal models . This supports the hypothesis that specific substitutions on the pyrazole ring can enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Heterocyclic Core Variations

Compound Name Core Heterocycle Key Substituents Key Functional Group
1-(2-Azidoethyl)-4-phenyl-1H-pyrazole Pyrazole Phenyl (C₆H₅) at C4; Azidoethyl at N1 Azide (-N₃)
[Cu(AtNO2EtN3)₂(H₂O)₂] (62) Tetrazole Azidoethyl; Nitrimino (-NNO₂) Copper coordination
1-(2-Azidoethyl)-2-methyl-5-nitro-1H-imidazole Imidazole Methyl (-CH₃); Nitro (-NO₂) Azide (-N₃)
N-(2-Azidoethyl)pyrrole Pyrrole Azidoethyl at N1 Azide (-N₃)
4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole Pyrazole Methyl (-CH₃) at C3/C5; Azidoethyl at C4 Azide (-N₃)
  • Heterocycle Impact :
    • Pyrazole vs. Tetrazole : Pyrazoles are less electron-deficient than tetrazoles, affecting their coordination chemistry. The tetrazole-based copper complex in forms layered polymeric structures, whereas pyrazole derivatives are more commonly used in drug design due to metabolic stability .
    • Imidazole vs. Pyrazole : Imidazoles (two adjacent nitrogen atoms) exhibit stronger hydrogen-bonding capacity, influencing their antibacterial activity. The nitro group in 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole enhances electrophilicity, enabling interactions with bacterial enzymes .

Key Research Findings and Trends

  • Structural Diversity : Methyl and nitro substituents (e.g., ) modulate electronic properties, whereas phenyl groups enhance lipophilicity for drug delivery .
  • Unmet Needs: Limited data exist on the thermal stability and toxicity of this compound, warranting further study.

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The fundamental step in preparing substituted pyrazoles is the construction of the pyrazole ring. The most common approach involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.

  • Cyclocondensation of Hydrazines with 1,3-Diketones or Enaminones : Hydrazine derivatives react with 1,3-diketones or enaminones to form pyrazolines, which upon oxidation or treatment with base yield pyrazoles. This method allows substitution at various positions on the pyrazole ring depending on the starting materials. For example, Katritzky et al. utilized α-benzotriazolylenones and phenylhydrazines to synthesize tetrasubstituted pyrazoles with good yields (50–94%) by exploiting the acidic proton at the α-position for functionalization at the 4-position of the pyrazole nucleus.

  • One-Pot Pyrazole Formation from Alkynes and Hydrazine Hydrochlorides : Wan and Liu et al. demonstrated a one-pot method involving alkynes, enaminones, and hydrazine hydrochlorides leading to pyrazoles in moderate to good yields (51%–75%). This method incorporates Sonogashira coupling and cyclization steps, enabling functionalization at various positions.

  • Synthesis from Phenacyl Bromides and Benzal Hydrazones : Another effective method involves the reaction of phenacyl bromides with aryl hydrazones under acidic conditions, often catalyzed by hydrochloric acid and sometimes iodine/DMSO as oxidants, to yield 3,5-diarylpyrazoles in good to excellent yields (up to 83%). This approach is versatile for preparing pyrazoles with various aryl substitutions.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reaction Conditions Yield Range Notes
Cyclocondensation (Hydrazines + 1,3-diketones/enaminones) Hydrazine derivatives, 1,3-diketones, enaminones Acidic/basic medium, reflux, one-pot options 50–94% Allows substitution at 4-position; versatile for various pyrazole derivatives
Phenacyl Bromides + Benzal Hydrazones Phenacyl bromides, aryl hydrazones Acid catalysis (HCl), sometimes I2/DMSO, reflux Up to 83% Effective for 3,5-diarylpyrazoles; acid essential for ring closure
N-Alkylation with 2-Azidoethyl Halides Pyrazole core, 2-azidoethyl bromide/chloride Basic conditions (e.g., K2CO3, DMF), room temp to reflux Good to excellent Direct attachment of azidoethyl group to pyrazole nitrogen; common method for azide introduction
Azide substitution on 2-haloethyl-pyrazoles 2-haloethyl pyrazole derivatives, NaN3 Nucleophilic substitution, polar aprotic solvents Good Two-step safer route to azidoethyl substitution
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pyrazolyl azides, alkynes, Cu catalyst Cu(I) catalysis, mild conditions 28% to quantitative Used for pyrazole-triazole hybrids; relevant for azide functionalization strategies

Research Findings and Notes

  • The acidity of protons adjacent to functional groups such as benzotriazole enhances regioselective functionalization at the 4-position of pyrazoles, facilitating access to tetrasubstituted derivatives.

  • Acid catalysis is critical in cyclocondensation reactions involving phenacyl bromides and hydrazones, with HCl promoting intermediate formation and ring closure.

  • Electron-donating groups on acetophenones tend to slow down pyrazole formation, while electron-withdrawing groups may inhibit reaction progress.

  • Safety considerations are important when handling azido compounds; thus, indirect methods involving halide precursors and sodium azide are preferred in some protocols.

  • Copper-catalyzed azide-alkyne cycloaddition is a powerful tool for further functionalization of pyrazole derivatives with azide groups, enabling the synthesis of hybrid molecules with potential pharmacological applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-azidoethyl)-4-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Hydrazine Cyclocondensation : React ethyl acetoacetate derivatives with substituted hydrazines (e.g., 2-azidoethylhydrazine) under reflux in ethanol. Optimize pH (5–6) to favor pyrazole ring formation, as demonstrated in analogous syntheses of pyrazole-4-carboxylic acids .
  • Regioselective Approaches : Use N-tosylhydrazones with palladium catalysts to control regiochemistry, ensuring the azidoethyl group occupies the N1 position. Reaction temperatures (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield .
  • Post-Functionalization : Introduce the azido group via nucleophilic substitution on pre-synthesized 1-(2-chloroethyl)-4-phenyl-1H-pyrazole using NaN₃ in DMF at 60°C .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve regiochemistry and confirm the azidoethyl substituent’s position, as applied to structurally related pyridylpyrazoles .
  • Spectroscopic Analysis :
  • IR : Detect the azide stretch (~2100 cm⁻¹) and pyrazole C=N absorption (~1600 cm⁻¹).
  • ¹H/¹³C NMR : Identify proton environments (e.g., phenyl protons at δ 7.2–7.6 ppm, azidoethyl CH₂ at δ 3.5–4.0 ppm) .
  • DFT Calculations : Validate spectral data by comparing computed vs. experimental IR/NMR spectra, as done for pyrazole-4-carboxylic acid derivatives .

Q. What safety protocols are essential for handling the azidoethyl group in this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent azide decomposition .
  • Handling : Use explosion-proof equipment and avoid contact with reducing agents (e.g., metal powders) or heat sources >50°C to mitigate explosion risks .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to limit inhalation of azide vapors .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed when introducing the azidoethyl group?

  • Methodological Answer :

  • Pre-Organized Intermediates : Use sterically hindered hydrazines (e.g., 2-azidoethylhydrazine with bulky R-groups) to direct substitution to the N1 position, as shown in regioselective syntheses of 1,3,5-trisubstituted pyrazoles .
  • Microwave-Assisted Synthesis : Reduce reaction times (10–30 min vs. 12 hrs) and improve regiocontrol via rapid, uniform heating, achieving >85% yield in analogous pyrazole systems .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Perform DSC/TGA analysis to identify decomposition thresholds (typically >120°C for azides). Avoid prolonged heating above 60°C during synthesis .
  • pH Sensitivity : Test stability in buffers (pH 3–10). Azidoethyl groups hydrolyze rapidly under acidic conditions (pH <4), forming ethylamine byproducts. Neutral/basic conditions (pH 7–10) enhance stability .

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways for this compound?

  • Methodological Answer :

  • Transition-State Modeling : Calculate activation energies for cyclocondensation steps to identify rate-limiting stages. Optimize solvent polarity (ε) and temperature computationally before lab trials .
  • Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the pyrazole ring to guide functionalization strategies .

Q. What contradictions exist in reported synthetic yields for azide-containing pyrazoles, and how can they be resolved?

  • Methodological Answer :

  • Contradictions : Discrepancies in yields (40–90%) arise from azide purity and solvent choice (e.g., DMF vs. acetonitrile).
  • Resolution : Pre-dry NaN₃ at 100°C for 24 hrs to remove moisture. Use anhydrous DMF with molecular sieves to minimize side reactions .

Q. How can this compound be applied in click chemistry for drug discovery?

  • Methodological Answer :

  • CuAAC Reactions : React with alkynes (e.g., propargyl esters) under Cu(I) catalysis to form triazole-linked conjugates. Optimize catalyst loading (1–5 mol%) and reaction time (2–6 hrs) .
  • Biological Probes : Use the azide group to tag proteins or nucleic acids via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding copper toxicity in live-cell imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-azidoethyl)-4-phenyl-1H-pyrazole
Reactant of Route 2
1-(2-azidoethyl)-4-phenyl-1H-pyrazole

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